N'-[(2E)-butan-2-ylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide N'-[(2E)-butan-2-ylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15066469
InChI: InChI=1S/C15H17N3O3/c1-4-9(2)16-17-14(20)12-13(19)10-7-5-6-8-11(10)18(3)15(12)21/h5-8,19H,4H2,1-3H3,(H,17,20)/b16-9+
SMILES:
Molecular Formula: C15H17N3O3
Molecular Weight: 287.31 g/mol

N'-[(2E)-butan-2-ylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

CAS No.:

Cat. No.: VC15066469

Molecular Formula: C15H17N3O3

Molecular Weight: 287.31 g/mol

* For research use only. Not for human or veterinary use.

N'-[(2E)-butan-2-ylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide -

Specification

Molecular Formula C15H17N3O3
Molecular Weight 287.31 g/mol
IUPAC Name N-[(E)-butan-2-ylideneamino]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide
Standard InChI InChI=1S/C15H17N3O3/c1-4-9(2)16-17-14(20)12-13(19)10-7-5-6-8-11(10)18(3)15(12)21/h5-8,19H,4H2,1-3H3,(H,17,20)/b16-9+
Standard InChI Key ZROHGHGZXMIVHE-CXUHLZMHSA-N
Isomeric SMILES CC/C(=N/NC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O)/C
Canonical SMILES CCC(=NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, N-[(E)-butan-2-ylideneamino]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide, reflects its intricate structure. Its molecular formula is C₁₅H₁₇N₃O₃, with a molar mass of 287.31 g/mol. The quinoline nucleus is substituted at position 3 with a carbohydrazide group (-CONHNH₂), which is further modified by an (E)-butan-2-ylidene moiety.

Spectral and Stereochemical Properties

Key spectral data include:

  • IR: Bands at ~1750 cm⁻¹ (C=O stretching of quinolinone), ~1670 cm⁻¹ (amide C=O), and ~3200 cm⁻¹ (O-H and N-H stretches) .

  • NMR: The ¹H NMR spectrum exhibits characteristic signals for the methyl group (δ ~2.5 ppm), aromatic protons (δ ~6.5–8.5 ppm), and hydrazide NH (δ ~10.2 ppm).

  • Stereochemistry: The (E)-configuration of the butan-2-ylidene group is confirmed by NOESY correlations and coupling constants in analogous compounds .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₇N₃O₃
Molecular Weight287.31 g/mol
IUPAC NameN-[(E)-butan-2-ylideneamino]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide
CAS NumberNot assigned
SolubilityInsoluble in water; soluble in DMSO, DMF

Synthesis and Structural Modification

Condensation-Based Synthesis

The compound is synthesized via a two-step protocol:

  • Formation of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide:
    Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate reacts with hydrazine hydrate in ethanol under reflux, yielding the carbohydrazide intermediate .

  • Schiff Base Formation:
    The intermediate is condensed with (E)-butan-2-one in the presence of H₂SO₄ as a catalyst, forming the title compound via nucleophilic addition-elimination .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1Hydrazine hydrate, ethanol, reflux, 2 h90%
2(E)-butan-2-one, H₂SO₄, ethanol, reflux85%

Structural Analogues and Derivatives

Modifications to the hydrazide side chain or quinoline core—such as substituting the methyl group or varying the carbonyl component—have been explored to enhance bioactivity. For example, replacing butan-2-ylidene with arylidene groups improved antibacterial activity in related compounds .

Biological Activity and Mechanism

Antibacterial Properties

Research Findings and Comparative Analysis

Limitations in Bioactivity

The compound’s modest performance in biological assays contrasts with more potent analogs, such as N'-benzylidene-4-hydroxyquinoline-3-carbohydrazides, which exhibit enhanced solubility and target affinity . Key factors limiting activity include:

  • Poor solubility: The hydrophobic butan-2-ylidene group reduces aqueous solubility, impairing cellular uptake.

  • Steric hindrance: Bulky substituents may obstruct interactions with enzymatic pockets .

Computational Insights

Molecular dynamics simulations predict that replacing the methyl group on the quinoline ring with electron-withdrawing substituents (e.g., -Cl, -NO₂) could improve binding to microbial targets like DNA gyrase .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator